molecular formula C18H26N2O5 B1205710 1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one

1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one

Cat. No. B1205710
M. Wt: 350.4 g/mol
InChI Key: BNIJJJRESBVRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-carboxy-2-(3-pentylamino)phenyl]-5,5-bis(hydroxymethyl)pyrrolidin-2-one is a member of the class of benzoic acids that is benzoic acid in which the hydrogens at positions 3 and 4 have been replaced by pentan-2-ylamino and 2,2-bis(hydroxymethyl)-5-oxopyrrolidin-1-yl groups, respectively. It is a member of pyrrolidin-2-ones, a secondary amino compound, a member of benzoic acids and a primary alcohol. It derives from a benzoic acid.

Scientific Research Applications

Influenza Neuraminidase Inhibition

1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one, identified as compound 8, has been recognized as a potent inhibitor of avian influenza A neuraminidase (N9). Remarkably, it inhibits without relying on conventional structures like a basic aliphatic amine or guanidine or a simple N-acetyl grouping, unlike other known potent neuraminidase inhibitors. Compound 8 exhibited effective inhibition against N2NA but was significantly less active against N1NA. Analogues of compound 8, with modifications on the pyrrolidinone ring, were also synthesized and evaluated for their effectiveness against different strains of influenza neuraminidase (Brouillette et al., 2003).

Structural and Spectroscopic Analysis

The compound 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, a biologically significant alkylaminophenol compound, has undergone extensive analysis. This includes structural analysis through FTIR, 1H, 13C NMR, and UV-Vis spectrometry, supplemented by computational spectral studies. The study provided insights into the molecule's electronic and structural properties, like bond lengths and dihedral angles, and explored its quantum chemical characteristics through density functional theory (DFT). The findings indicated a theoretical and experimental harmony in the properties of alkylaminophenol compounds (Ulaş, 2021).

Antimicrobial Activity

A variety of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, synthesized by reacting pyridoxal hydrochloride with different N-arylcyanoacetamides, displayed significant antimicrobial activity. These compounds, after further reactions, demonstrated notable effectiveness against bacterial and fungal strains, with some showing comparable or even superior efficacy to standard drugs (Zhuravel et al., 2005).

Fungicidal Activity

β -Methoxyacrylate derivatives containing the pyrrolidine-2,4-dione moiety were synthesized and their structures confirmed by various spectroscopic methods. These compounds were evaluated for their fungicidal activity against different fungal strains and demonstrated visible fungicidal activity, suggesting potential applications in combating fungal infections (Guihua et al., 2014).

properties

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

4-[2,2-bis(hydroxymethyl)-5-oxopyrrolidin-1-yl]-3-(pentan-3-ylamino)benzoic acid

InChI

InChI=1S/C18H26N2O5/c1-3-13(4-2)19-14-9-12(17(24)25)5-6-15(14)20-16(23)7-8-18(20,10-21)11-22/h5-6,9,13,19,21-22H,3-4,7-8,10-11H2,1-2H3,(H,24,25)

InChI Key

BNIJJJRESBVRNB-UHFFFAOYSA-N

SMILES

CCC(CC)NC1=C(C=CC(=C1)C(=O)O)N2C(=O)CCC2(CO)CO

Canonical SMILES

CCC(CC)NC1=C(C=CC(=C1)C(=O)O)N2C(=O)CCC2(CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of the above ester (0.07 g, 0.19 mmol) in 1 N sodium hydroxide (1 mL) was stirred at ambient temperature for 12 h. Upon acidification of the reaction mixture with glacial acetic acid, a solid precipitated. This solid was collected by filtration and dried to give 0.05 g (75%) of the title compound as a white solid, mp 220-221° C.
Name
ester
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one
Reactant of Route 2
1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one
Reactant of Route 3
1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one
Reactant of Route 4
1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one
Reactant of Route 5
1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one
Reactant of Route 6
1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one

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